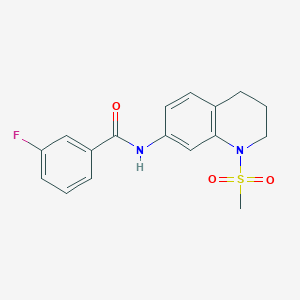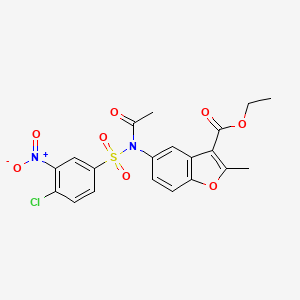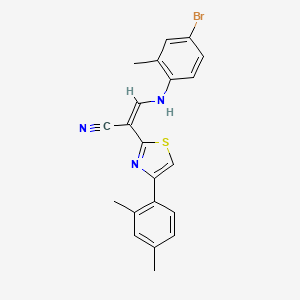
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C27H24BrNO3 and its molecular weight is 490.397. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Compounds structurally related to (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one have demonstrated notable antimicrobial properties. Research on similar compounds reveals their potential against a range of microbial organisms. For instance, 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(aryl)prop-2-en-1-ones have shown efficacy against both bacterial (such as Escherichia coli, Bacillus subtilis, Salmonella typhi, Staphylococcus aureus) and fungal organisms (like Aspergillus flavus, Aspergillus fumigatus, and Candida utilius), indicating broad-spectrum antimicrobial activity (Sarveswari & Vijayakumar, 2016). Furthermore, the synthesized compounds N-((6-bromo-2-methoxyquinolin-3- yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide have shown anti-Mycobacterium phlei 1180 activity, providing a potential avenue for tuberculosis treatment (Bai et al., 2012).
Structural Analysis and Chemical Behavior
Compounds with a similar structure have been the subject of detailed structural and chemical analysis, offering insights into their molecular conformation, crystal packing, and electronic properties. For instance, studies involving X-ray diffraction and density functional theory (DFT) have been used to explore the geometric bond lengths, bond angles, and overall molecular structure of these compounds, contributing to a deeper understanding of their chemical behavior and potential applications (Sarveswari et al., 2012). This kind of research is crucial in tailoring the chemical properties of these compounds for specific applications in medicinal chemistry and materials science.
Crystallography and Computational Studies
The meticulous study of crystal structures and computational modeling offers valuable information about the stability, reactivity, and potential applications of these compounds. Investigations involving crystallography and computational studies have provided insights into the molecular interactions, packing, and electronic transitions of similar compounds, which are vital for understanding their behavior in different environments and for various applications (Rizvi et al., 2008).
特性
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO3/c1-17-26(24(30)13-9-19-15-21(31-2)11-14-25(19)32-3)27(18-7-5-4-6-8-18)22-16-20(28)10-12-23(22)29-17/h4-10,12-16,21H,11H2,1-3H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLAFFMFLVRSAK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(CC=C4OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-amine hydrochloride](/img/structure/B2813665.png)
![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2813666.png)
![5-Phenyl-2-quinazolin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2813668.png)
![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2813669.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2813673.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide](/img/structure/B2813674.png)

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2813677.png)
![N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2813678.png)


